molecular formula C19H20N4O3 B6468579 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione CAS No. 2640903-90-6

1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione

Cat. No.: B6468579
CAS No.: 2640903-90-6
M. Wt: 352.4 g/mol
InChI Key: QZCPBLMWYIIMDO-UHFFFAOYSA-N
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Description

1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione (CAS 2640903-90-6) is a complex synthetic molecule of significant interest in medicinal chemistry and pharmacological research, particularly in oncology. With a molecular formula of C19H20N4O3 and a molecular weight of 352.39 g/mol , this compound features a 1,8-naphthyridine core, a structure known for its ability to interact with various kinase enzymes . The specific molecular architecture, which integrates piperidine and pyrrolidine-2,5-dione (succinimide) moieties, is designed to confer distinct stereoelectronic properties that favor specific interactions with biological targets and the modulation of key biochemical pathways . Its primary research application is as a kinase inhibitor for the investigation and development of novel anti-cancer therapies . The compound's potential to form stable interactions with biomolecules makes it a valuable tool for selective inhibition studies and the development of targeted therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-16-5-6-17(25)23(16)12-18(26)22-10-7-13(8-11-22)15-4-3-14-2-1-9-20-19(14)21-15/h1-4,9,13H,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPBLMWYIIMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be synthesized through cyclization reactions.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Coupling Reactions: The naphthyridine and piperidine intermediates are coupled using reagents like carbodiimides to form the desired linkage.

    Introduction of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of the intermediate with maleic anhydride or similar reagents under controlled conditions to form the final product.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Reactivity of the Pyrrolidine-2,5-dione Core

The succinimide ring is susceptible to nucleophilic attack at its carbonyl groups. Key reactions include:

Reaction TypeConditionsOutcomeReference
Hydrolysis Acidic or basic aqueous mediaRing-opening to form succinamic acid derivatives (e.g., via cleavage of the C–N bond).
Alkylation Alkyl halides with K₂CO₃ in DMF (55–80°C)N-alkylation at the imide nitrogen, as demonstrated in benzyl-substituted succinimide synthesis.

In the target compound, the ethyl spacer (2-oxoethyl group) likely originated from a similar alkylation step, where the succinimide nitrogen reacted with a bromo- or chloroacetamide intermediate under basic conditions .

Piperidine Ring Reactivity

The piperidine group, substituted at the 4-position with 1,8-naphthyridine, exhibits secondary amine behavior:

Reaction TypeConditionsOutcomeReference
Protonation Acidic mediaFormation of ammonium salts, enhancing solubility in polar solvents.
Acylation Activated esters (e.g., NHS esters)Amide bond formation at the piperidine nitrogen, as seen in purine-dione derivatives.

The ketone group in the ethyl spacer may participate in nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to yield secondary alcohols or alkanes .

1,8-Naphthyridine Reactivity

The 1,8-naphthyridine moiety is a bicyclic heteroaromatic system with two nitrogen atoms. Reported reactions include:

Reaction TypeConditionsOutcomeReference
Coordination Transition metal salts (e.g., Cu²⁺, Fe³⁺)Formation of metal complexes via lone-pair donation from naphthyridine nitrogens.
Electrophilic Substitution Nitration or halogenationSubstitution at electron-rich positions (C3 or C6), though steric hindrance from the piperidine may limit reactivity.

Synthetic Pathways and Stability

The compound’s synthesis likely involves:

  • Piperidine-Naphthyridine Coupling : Ullmann or Buchwald-Hartwig amination to attach 1,8-naphthyridine to piperidine .

  • Ethyl Spacer Installation : Condensation of the piperidine intermediate with bromoacetylated succinimide under basic conditions .

Stability Considerations :

  • The succinimide ring may degrade under prolonged exposure to moisture or strong acids/bases .

  • The naphthyridine group is photo-stable but prone to oxidation under harsh conditions .

Pharmacological Implications

  • The succinimide core is common in anticonvulsants (e.g., ethosuximide) .

  • 1,8-Naphthyridine derivatives are explored as kinase inhibitors or antimicrobial agents .

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine: 1-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core can intercalate with DNA, inhibiting the function of topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

a) N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1)

  • Key Features : Combines 1,8-naphthyridine with a bromomethyl group and a pyrrolidine-2,5-dione unit.
  • Applications : Demonstrated utility in coordination chemistry, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to the chelating ability of 1,8-naphthyridine .

b) Lutetium Lu 177 Vipivotide Tetraxetan (PLUVICTO®)

  • Key Features : A radiopharmaceutical with a cyclododecane-based macrocycle and lutetium-175.
  • Applications : Targets prostate-specific membrane antigen (PSMA) for radiotherapy in prostate cancer .
  • Comparison : While structurally distinct, both compounds emphasize the role of nitrogen-rich heterocycles (1,8-naphthyridine in the target compound vs. tetraazacyclododecane in PLUVICTO®) in coordinating metals or enhancing target specificity.

Pharmacological and Physicochemical Properties

a) Binding Affinity and Selectivity

  • Target Compound : The 1,8-naphthyridine moiety likely enhances interactions with metal ions or biological targets (e.g., kinases, GPCRs), similar to related ligands reported by Gan et al. (2011) and Li et al. (2011) .

Data Table: Comparative Analysis

Parameter Target Compound N-(7-Dibromomethyl... (1/1) PLUVICTO®
Molecular Formula C₂₄H₂₅N₅O₃ (estimated) C₁₅H₁₅Br₂N₃O₃ C₄₉H₆₈LuN₉O₁₆
Molecular Weight ~455.5 g/mol 430.1 g/mol 1216.06 g/mol
Key Functional Groups 1,8-naphthyridine, piperidine, succinimide 1,8-naphthyridine, succinimide, Br Tetraazacyclododecane, Lu-177
Coordination Properties High (N-donor sites) Moderate (Br may sterically hinder) Exceptional (macrocycle + Lu)
Therapeutic Application Undefined (research phase) None reported Prostate cancer therapy

Biological Activity

1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring substituted with a naphthyridine moiety and a piperidine group. The molecular formula is C26H29N5O2C_{26}H_{29}N_{5}O_{2} with a molecular weight of 443.5 g/mol.

PropertyValue
Molecular FormulaC26H29N5O2
Molecular Weight443.5 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological potential. Key areas of focus include:

1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .

Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects of related compounds, it was found that certain derivatives led to a decrease in cell viability at concentrations as low as 10 µg/mL. The mechanism involved the inhibition of pro-inflammatory cytokines, which are often elevated in cancerous conditions .

2. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in signal transduction pathways. For example, it may act as an inhibitor of phosphodiesterases (PDEs), which play crucial roles in regulating cellular signaling pathways related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Compound TypeBiological Activity
Pyrrolidine DerivativesAnticancer and anti-inflammatory activities
Piperidine Nucleus CompoundsBroad therapeutic applications due to target interactions
Imidazole CompoundsKnown for anti-inflammatory and antimicrobial effects

Q & A

Basic: What are the standard synthetic routes for preparing 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione?

Methodological Answer:
The synthesis typically involves coupling a pyrrolidine-2,5-dione derivative with a 1,8-naphthyridine-substituted piperidine moiety. A representative approach includes:

  • Step 1: Activation of the pyrrolidine-2,5-dione core using NaH in DMSO at elevated temperatures (130°C), as demonstrated in analogous syntheses of 1-substituted pyrrolidine derivatives .
  • Step 2: Alkylation or nucleophilic substitution to attach the ethyl linker. For example, brominated intermediates (e.g., 3-bromo-pyrrolidine derivatives) can react with piperidine-containing precursors under basic conditions .
  • Step 3: Functionalization of the piperidine ring with the 1,8-naphthyridine group. This may involve Buchwald–Hartwig amination or metal-catalyzed cross-coupling reactions, as seen in naphthyridine ligand synthesis .

Key Characterization: Post-synthesis, validate the structure using 1^1H/13^{13}C NMR (to confirm substituent positions), IR (for carbonyl stretches), and MS (for molecular weight verification) .

Basic: What pharmacological screening models are suitable for evaluating this compound’s bioactivity?

Methodological Answer:
Initial anticonvulsant or neuroactive properties can be assessed using:

  • Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests: These in vivo models in mice screen for seizure suppression and GABAergic activity .
  • 6-Hz Psychomotor Seizure Model: For compounds resistant to traditional anticonvulsants, this model evaluates efficacy against refractory seizures .
  • Dosage Design: Administer the compound at 30–300 mg/kg (oral or intraperitoneal) with phenytoin or valproate as positive controls. Monitor latency to seizure onset and mortality over 24 hours .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) due to potential irritancy (H315-H319). Avoid inhalation; work in a fume hood .
  • Storage: Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Spill Management: Absorb with vermiculite or sand, dispose as hazardous waste (P501) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation: Systematically modify the pyrrolidine-2,5-dione (e.g., introduce methyl, acetyl, or halogen groups) and the piperidine-naphthyridine moiety (e.g., alter naphthyridine substitution patterns) .
  • Assay Selection: Compare IC50_{50} values across MES, scPTZ, and 6-Hz models to identify substituents enhancing potency or reducing toxicity .
  • Computational Modeling: Use docking studies to predict interactions with targets like sodium channels or GABA receptors, guided by known anticonvulsant pharmacophores .

Advanced: How can reaction conditions be optimized to avoid by-products like co-crystals?

Methodological Answer:

  • By-Product Mitigation: Monitor reaction progress via TLC or HPLC. In cases of unintended co-crystal formation (e.g., with pyrrolidine-2,5-dione derivatives), adjust solvent polarity (switch from DMSO to DMF) or reduce temperature to favor kinetic control .
  • Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the target compound .

Advanced: What analytical techniques resolve structural ambiguities in complex derivatives?

Methodological Answer:

  • X-Ray Crystallography: Determine absolute configuration and intermolecular interactions, especially for co-crystals or chiral centers .
  • Advanced NMR: Employ 2D techniques (COSY, HSQC, HMBC) to assign overlapping proton signals in the piperidine-naphthyridine region .
  • Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm accuracy, critical for distinguishing isomers .

Advanced: How can coordination chemistry principles guide applications of this compound?

Methodological Answer:

  • Ligand Design: The 1,8-naphthyridine group acts as a bidentate ligand. Study its metal-binding affinity (e.g., with Cu2+^{2+} or Zn2+^{2+}) using UV-Vis titration or cyclic voltammetry .
  • Bioinorganic Relevance: Explore metalloenzyme inhibition (e.g., carbonic anhydrase) by analyzing chelation-induced conformational changes via molecular dynamics simulations .

Theoretical Framework: How to align research on this compound with existing pharmacological or chemical theories?

Methodological Answer:

  • Link to Anticonvulsant Mechanisms: Frame studies around the "modified GABA hypothesis," testing if the compound enhances chloride influx via GABAA_A receptor modulation .
  • Ligand-Protein Interaction Theory: Apply the "lock-and-key" model to rationalize SAR data, using crystallographic or docking results to validate target engagement .

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